tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
tert-Butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate: is a spirocyclic compound that features a unique structure combining a sulfur atom and a nitrogen atom within a spirocyclic framework.
Preparation Methods
The synthesis of tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of suitable starting materials under specific conditions. One common synthetic route includes the reaction of a thiol with an aziridine derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Scientific Research Applications
tert-Butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets and its effects on cellular processes.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive cellular processes .
Comparison with Similar Compounds
tert-Butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-5,5-dioxide: This compound includes an additional oxygen atom, resulting in a different oxidation state and distinct chemical properties.
Properties
CAS No. |
2758001-46-4 |
---|---|
Molecular Formula |
C11H19NO2S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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